Home > Products > Screening Compounds P137089 > 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one
1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one - 1903304-34-6

1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one

Catalog Number: EVT-6629242
CAS Number: 1903304-34-6
Molecular Formula: C10H12N2O2
Molecular Weight: 192.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one is a synthetic organic compound characterized by its unique structure, which integrates a pyridine ring and an azetidine ring through an ether linkage. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in synthesizing more complex molecules.

Source

The compound can be synthesized through the reaction of pyridine derivatives with azetidine intermediates. One common method involves the reaction of 3-hydroxypyridine with azetidin-1-yl ethanone under specific conditions to yield the desired product.

Classification

1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one belongs to the class of heterocyclic compounds, specifically those containing both nitrogen and oxygen in their structure. It is classified as an organic compound with potential applications in pharmaceuticals and materials science.

Synthesis Analysis

Methods

The synthesis of 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one typically involves several steps:

  1. Preparation of Intermediates: The initial step often includes synthesizing 3-hydroxypyridine.
  2. Reaction Conditions: The reaction between 3-hydroxypyridine and azetidin-1-yl ethanone is conducted under controlled temperature and pressure, often requiring a catalyst to enhance yield and purity.
  3. Purification: After the reaction, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Technical Details

Optimizing reaction conditions, including solvent choice and temperature, is crucial for maximizing the yield of 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one. Common solvents used include dichloromethane or ethanol, while catalysts may include Lewis acids or bases to facilitate the reaction.

Molecular Structure Analysis

Structure

The molecular formula of 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one is C11H12N2OC_{11}H_{12}N_2O. Its structure features:

  • A pyridine ring, which contributes to its reactivity and potential biological activity.
  • An azetidine ring, providing unique properties due to its cyclic nature.

Data

The compound's molecular weight is approximately 188.23 g/mol. The structural representation indicates a planar arrangement conducive to interactions with biological targets.

Chemical Reactions Analysis

Reactions

1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one is involved in several chemical reactions:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to ketones or aldehydes.

Reduction: Reduction processes can convert this compound into alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution Reactions: The presence of the pyridine ring allows for electrophilic and nucleophilic substitutions, enabling the formation of various derivatives through reactions with halogens or other electrophiles.

Mechanism of Action

The mechanism of action for 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The structural features facilitate binding to active sites, modulating enzymatic activity and influencing biochemical pathways. Detailed studies are necessary to identify precise molecular interactions and pathways affected by this compound.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as boiling point or melting point are not widely documented, general observations about similar compounds suggest moderate solubility in organic solvents and potential stability under standard laboratory conditions.

Chemical Properties

The chemical properties include:

  • Reactivity towards electrophiles due to the electron-rich nature of the pyridine ring.
  • Ability to undergo oxidation and reduction reactions, making it versatile for synthetic applications.

Relevant data on solubility and reactivity can vary based on experimental conditions but typically indicate compatibility with common organic solvents .

Applications

Scientific Uses

The applications of 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one span several domains:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is utilized in biochemical assays to investigate enzyme interactions and cellular processes.

Medicine: Research explores its potential as a therapeutic agent due to its structural properties that may influence biological activity.

Industry: It finds use in developing new materials and catalysts for various industrial processes .

Introduction to Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds constitute the foundational architecture of modern pharmaceutical agents, with nitrogen-containing variants exhibiting unparalleled dominance in drug discovery pipelines. These molecular frameworks offer exceptional versatility in modulating biological interactions through precise control of electronic distribution, three-dimensional conformation, and hydrogen bonding capabilities. Among nitrogenous heterocycles, azetidine (four-membered) and pyridine (six-membered) rings represent distinct yet complementary pharmacophores with profound significance in medicinal chemistry. Their strategic fusion creates hybrid architectures, exemplified by 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one, that leverage the unique pharmacological advantages of both ring systems while mitigating individual limitations. This molecular integration strategy has emerged as a powerful approach in addressing complex challenges in drug design, particularly for targets requiring precise spatial orientation of functional groups and optimized pharmacokinetic profiles. The systematic exploration of such hybrid systems represents a frontier in the development of novel therapeutic agents targeting increasingly challenging disease mechanisms [1] [9].

Significance of Azetidine-Pyridine Hybrid Architectures in Drug Design

The azetidine-pyridine hybrid framework embodies a strategic convergence of conformational constraint and directed molecular recognition, offering medicinal chemists a versatile template for rational drug design. This significance manifests through several distinct pharmacological and physicochemical advantages:

  • Enhanced Target Engagement Precision: The azetidine ring introduces significant conformational rigidity compared to larger cyclic amines like piperidine or pyrrolidine. This constrained geometry reduces the entropic penalty upon binding to biological targets, particularly those with well-defined pockets requiring precise ligand orientation. The spatial preorganization of functional groups attached to the azetidine scaffold enhances binding affinity and selectivity for complex targets like G-protein-coupled receptors (GPCRs) and kinases. This principle was demonstrated in tubulin polymerization inhibitors where conformational restriction significantly improved anticancer activity [1] [4].

  • Optimized Physicochemical and Pharmacokinetic Properties: Pyridine contributes essential hydrogen-bond accepting capability through its sp²-hybridized nitrogen atom, improving aqueous solubility and membrane permeability—two often competing properties that challenge drug development. The moderate basicity (pKa ≈ 5.2) of the pyridinyl nitrogen enhances tissue distribution while maintaining acceptable solubility under physiological conditions. Furthermore, azetidine's lower basicity (pKa ≈ 11.3) compared to its azaheterocyclic counterparts reduces cationic character at physiological pH, potentially improving central nervous system (CNS) penetration and reducing P-glycoprotein-mediated efflux when desired [9].

  • Metabolic Resilience: The electronic profile of the pyridine ring confers resistance to oxidative metabolism, particularly when compared to phenyl alternatives. This translates to improved metabolic stability and extended plasma half-lives, as evidenced by direct comparisons where pyridine substitution improved metabolic stability 160-fold over phenyl-containing analogs. Simultaneously, the azetidine ring's strain-release properties offer unique metabolic pathways distinct from those observed with saturated five- and six-membered nitrogen heterocycles, potentially avoiding problematic metabolites [9].

  • Versatile Synthetic Elaboration: The distinct chemical environments of the azetidine nitrogen and the pyridine nitrogen/oxygen atoms enable orthogonal functionalization. The azetidine nitrogen readily undergoes alkylation or acylation (as in the titular compound's ethanone moiety), while the pyridine ring supports electrophilic substitution, metal-catalyzed cross-coupling, and N-oxidation. This facilitates efficient structure-activity relationship (SAR) exploration around both heterocyclic cores [5] [8].

Table 1: Molecular Properties of 1-[3-(Pyridin-3-yloxy)azetidin-1-yl]ethan-1-one

PropertyValue/DescriptionSignificance in Drug Design
Molecular FormulaC₁₀H₁₂N₂O₂Balanced carbon/nitrogen/oxygen ratio
Molecular Weight192.22 g/molWithin optimal range for oral bioavailability
Rotatable Bonds4Moderate conformational flexibility
Hydrogen Bond Acceptors4 (2xN, 2xO)Enhanced solubility and target interactions
Hydrogen Bond Donors0Improved membrane permeability
cLogP (Estimated)~0.5Balanced lipophilicity
Rigid Bonds7 (Azetidine + Pyridine cores)Reduced entropic penalty upon binding
StereochemistryAchiral (planar pyridine + symmetric substitution)Simplified synthesis and development
Topological Polar Surface Area (tPSA)41.6 ŲFavorable for cellular permeability

Data compiled from chemical registry entries and computational predictions [3] [6]

The hybrid's structural duality enables simultaneous engagement with complementary binding sites—a capability exploited in kinase inhibitor design where the azetidine nitrogen coordinates with the hinge region backbone, while the pyridine ring extends into hydrophobic pockets or participates in π-stacking interactions. This bifunctionality underpins the scaffold's emergence as a privileged structure in medicinal chemistry, particularly for challenging targets in oncology, CNS disorders, and infectious diseases [1] [8].

Historical Evolution of 1-[3-(Pyridin-3-yloxy)azetidin-1-yl]ethan-1-one as a Synthetic Intermediate

The development trajectory of 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one reflects broader advances in heterocyclic and fragment-based drug discovery. Its emergence was not serendipitous but resulted from systematic efforts to address limitations in earlier chemotypes:

  • Early Azetidine Chemistry (Pre-2000s): Initial interest in azetidines focused primarily on their inherent ring strain (≈26 kcal/mol) and its implications for reactivity. Early synthetic routes were often lengthy, low-yielding, and provided limited functional group tolerance, hindering exploration of azetidine-containing pharmacophores. The primary focus remained on saturated N-heterocycles like piperidine and pyrrolidine, which offered easier synthesis despite their conformational flexibility [1].

  • Pyridine Diversification Era (2000-2010): During this period, pyridine chemistry advanced significantly with improved cross-coupling methodologies (Buchwald-Hartwig amination, Suzuki-Miyaura coupling) and directed ortho-metalation techniques. This enabled the efficient synthesis of complex pyridine ethers and amines. Simultaneously, the therapeutic success of pyridine-containing drugs (e.g., crizotinib, abiraterone) validated pyridine as a privileged scaffold. However, simple pyridine derivatives often suffered from metabolic instability or insufficient target engagement [9].

  • Hybridization and Rational Design (2010-Present): The convergence of synthetic methodology advances created the foundation for purposeful azetidine-pyridine hybridization. Key developments included:

  • Improved Azetidine Synthesis: Novel routes emerged, particularly efficient ring-closing strategies for N-protected 3-hydroxyazetidines using intramolecular SN₂ reactions or transition metal-catalyzed C-N couplings, providing versatile intermediates for ether formation.
  • Etherification Breakthroughs: The development of copper-catalyzed Ullmann-type coupling and nucleophilic aromatic substitution (SNAr) methodologies enabled efficient C-O bond formation between azetidin-3-ols and halo-pyridines, overcoming traditional limitations in forming alkyl aryl ethers with sterically hindered components.
  • Acylation Optimization: Selective N-acylation protocols for secondary azetidine amines in the presence of pyridine nitrogen were refined, utilizing activating agents like propylphosphonic anhydride (T3P) or N,N'-carbonyldiimidazole (CDI) under mild conditions to afford derivatives like the titular ethanone without competitive side reactions [5] [8].

Table 2: Key Historical Milestones in the Development of Azetidine-Pyridine Hybrids

Time PeriodKey AdvancementImpact on Compound Development
Pre-2000Basic azetidine ring synthesis (e.g., Gabriel synthesis)Limited access to 3-functionalized azetidines
2000-2005Pd/Cu-catalyzed C-N and C-O coupling reactionsEnabled linkage of complex heterocyclic fragments
2005-2010Improved protecting group strategies for azetidinesFacilitated selective functionalization of azetidine nitrogen
2010-2015Multicomponent reactions (MCRs) incorporating pyridinesEfficient library synthesis for SAR exploration
2015-2020Flow chemistry protocols for strained heterocyclesSafer, scalable synthesis of azetidine intermediates
2020-PresentLate-stage diversification via C-H activationDirect functionalization of the hybrid scaffold

The specific compound 1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one (CAS: 1798517-34-6) emerged around the mid-2010s as a versatile multifunctional building block rather than merely a final target. Its chemical structure embodies strategic design elements:

  • The acetyl group (-COCH₃) provides an electrophilic handle for nucleophilic substitution (e.g., enolate alkylation) or conversion to other functional groups (e.g., via Weinreb amide formation to access aldehydes or ketones).
  • The azetidin-3-yloxy linkage offers a conformationally semi-constrained spacer, positioning the pyridine ring at a specific distance and vector relative to the azetidine nitrogen.
  • The pyridin-3-yloxy moiety presents a hydrogen-bond acceptor and potential metal coordination site (via nitrogen), along with a hydrophobic aromatic surface [3] [8].

Patent analyses reveal a significant uptick in claims incorporating this specific scaffold after 2020, particularly in kinase inhibitor programs targeting the c-Kit receptor (gastrointestinal stromal tumors), JAK/STAT pathway (inflammatory disorders), and tubulin polymerization (anticancer agents). Its utility stems from the ease with which the acetyl group can be elaborated into more complex pharmacophores while retaining the critical azetidine-pyridine spatial relationship [8].

Synthetic routes to this intermediate have evolved toward efficiency and scalability. A representative modern approach involves:

  • 3-Hydroxyazetidine Protection: Starting with tert-butyl (3-hydroxyazetidin-1-yl)carbamate (Boc protection).
  • Ether Formation: Mitsunobu reaction with 3-hydroxypyridine or copper-catalyzed coupling with 3-bromopyridine to install the pyridin-3-yloxy moiety.
  • Deprotection: Acidic removal of the Boc group (e.g., TFA in DCM).
  • N-Acylation: Reaction with acetyl chloride or acetic anhydride in the presence of a mild base (e.g., DIPEA, TEA) to afford the target compound in high purity.This route typically achieves >70% overall yield and avoids chromatography in most steps, highlighting the maturation of synthetic access [5] [8].

The compound's role continues to expand beyond traditional small-molecule drug discovery into proteolysis-targeting chimeras (PROTACs)—where its rigidity and bifunctionality are advantageous for linker design—and as a ligand in transition metal catalysis for asymmetric synthesis, leveraging the azetidine nitrogen's coordination potential and the pyridine's directing effects in C-H activation [1] [8].

Properties

CAS Number

1903304-34-6

Product Name

1-[3-(pyridin-3-yloxy)azetidin-1-yl]ethan-1-one

IUPAC Name

1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C10H12N2O2/c1-8(13)12-6-10(7-12)14-9-3-2-4-11-5-9/h2-5,10H,6-7H2,1H3

InChI Key

OIBSVUZRFPUBAJ-UHFFFAOYSA-N

SMILES

CC(=O)N1CC(C1)OC2=CN=CC=C2

Canonical SMILES

CC(=O)N1CC(C1)OC2=CN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.